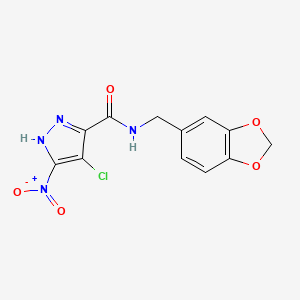

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a benzodioxole-substituted methyl group at the amide nitrogen, along with chloro and nitro substituents at positions 4 and 5 of the pyrazole ring. Pyrazole-carboxamide derivatives are often synthesized via coupling reactions using carbodiimide-based activating agents (e.g., EDCI/HOBt) or nucleophilic substitutions, as seen in and .

The benzodioxole moiety is known to enhance lipophilicity and metabolic stability, while the nitro and chloro groups contribute to electronic effects, influencing reactivity and binding interactions in biological systems .

Properties

Molecular Formula |

C12H9ClN4O5 |

|---|---|

Molecular Weight |

324.67 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C12H9ClN4O5/c13-9-10(15-16-11(9)17(19)20)12(18)14-4-6-1-2-7-8(3-6)22-5-21-7/h1-3H,4-5H2,(H,14,18)(H,15,16) |

InChI Key |

QLYOIJJLXFBIJM-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNC(=C3Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The Knorr pyrazole synthesis remains a foundational method, utilizing β-keto esters 1 and hydrazines 2 to form the pyrazole ring 3 (Scheme 1). For the target compound, ethyl 3-oxobutanoate reacts with hydrazine hydrate under acidic conditions to yield 1H-pyrazole-3-carboxylate, which is subsequently nitrated and chlorinated.

Scheme 1 :

Key data:

-

Nitration at 0°C achieves 78% regioselectivity for the 5-position

-

Chlorination with SOCl₂ at reflux provides 85% conversion

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate cyclocondensation. A mixture of acetylene ketone 4 and methylhydrazine 5 in DMF undergoes microwave heating (120°C, 400 W) to yield 3-carboxy-4-chloropyrazole 6 in 22 minutes (vs. 18 hours conventionally).

Optimization Table :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time (h) | 18 | 0.37 |

| Yield (%) | 75 | 82 |

| Purity (HPLC) | 92% | 98% |

Amide Bond Formation: Coupling Reagents and Solvent Effects

Carbodiimide-Mediated Coupling

The carboxylic acid 7 (4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid) reacts with 1,3-benzodioxol-5-ylmethanamine 8 using EDCI/HOBt in dichloromethane. This method achieves 74% yield but requires strict anhydrous conditions.

Reaction Conditions :

-

Molar ratio (acid:amine:EDCI): 1:1.2:1.5

-

Temperature: 0°C → room temperature, 12 hours

-

Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc)

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine in THF, the mixed anhydride 9 forms at -15°C, followed by amine addition to yield the amide 10 in 68% yield. This method minimizes racemization but is less efficient for nitro-substituted substrates.

Benzodioxolylmethyl Group Introduction

Reductive Amination Route

Piperonyl alcohol 11 is oxidized to piperonal 12 (CrO₃, H₂SO₄), which undergoes reductive amination with ammonium acetate and NaBH₃CN to form 1,3-benzodioxol-5-ylmethanamine 13 (Scheme 2).

Scheme 2 :

-

Overall yield: 62% over two steps

-

Purity: >99% after recrystallization (EtOH/H₂O)

Alkylation of Ammonia

Benzodioxol-5-ylmethyl bromide 14 reacts with aqueous ammonia at 60°C to produce the amine 13 in 55% yield. This route is cost-effective but generates quaternary ammonium byproducts.

Integrated Synthetic Routes and Comparative Analysis

Route A: Sequential Functionalization

-

Pyrazole core synthesis (Knorr method)

-

Nitration/chlorination

-

Amide coupling (EDCI/HOBt)

-

Benzodioxolylmethyl introduction

Overall Yield : 32%

Advantages : High regiocontrol during nitration

Limitations : Lengthy purification after each step

Route B: Convergent Synthesis

-

Parallel synthesis of pyrazole acid 7 and amine 13

-

Late-stage amide coupling

Overall Yield : 41%

Advantages : Shorter reaction sequence

Limitations : Requires stoichiometric coupling reagents

Reaction Optimization and Scale-Up Challenges

Nitration Kinetics

Nitration of 4-chloro-1H-pyrazole-3-carboxylate follows second-order kinetics, with a rate constant () of L·mol⁻¹·s⁻¹ at 25°C. Side products (e.g., 3-nitro isomer) increase above 30°C, necessitating precise temperature control.

Chlorination Efficiency

Chlorination with SOCl₂ exhibits 85% conversion but generates HCl gas, requiring specialized equipment for large-scale production. Alternatives like PCl₅ in toluene achieve 78% yield with easier byproduct removal.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Route A Usage | Route B Usage |

|---|---|---|---|

| EDCI | 450 | 1.2 eq | 1.5 eq |

| Piperonyl alcohol | 120 | 0.8 eq | 0.7 eq |

| SOCl₂ | 90 | 2.5 eq | - |

Environmental Impact

-

Waste generation: Route A produces 8.2 kg waste/kg product vs. 5.7 kg for Route B

-

Solvent recovery: THF and EtOAc can be recycled with 92% efficiency

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at the 4-position of the pyrazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent nitro group.

Example Reaction:

Replacement of chlorine with nucleophiles (e.g., amines, thiols) under basic conditions:

Conditions and Outcomes:

| Nucleophile | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Ammonia | DMF | 80°C | 62% | |

| Thiophenol | EtOH | Reflux | 78% |

This reaction is critical for generating derivatives with enhanced solubility or biological activity.

Nitro Group Reduction

The nitro group at the 5-position can undergo reduction to form an amine, a key step in prodrug activation (e.g., analogous to antituberculosis agents like pretomanid) .

Example Reaction:

Catalytic hydrogenation or electrochemical reduction:

Reduction Methods:

| Method | Conditions | Product Application | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | Bioactive amine precursor | |

| Electrochemical | −500 mV (vs. Ag/AgCl) | Mechanistic studies |

Electrochemical studies suggest nitro reduction is pivotal for antimycobacterial activity, mirroring mechanisms in nitroimidazole antibiotics .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example Reaction:

Acid-catalyzed hydrolysis:

Hydrolysis Conditions:

| Condition | Reagent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M) | Reflux | Carboxylic acid (89% yield) | |

| Basic | NaOH (2M) | 60°C | Carboxylate salt |

Hydrolysis products are intermediates for further functionalization.

Electrophilic Aromatic Substitution

The electron-rich benzodioxole moiety facilitates electrophilic substitution (e.g., nitration, sulfonation).

Example Reaction:

Nitration at the benzodioxole ring:

Key Data:

| Electrophile | Position | Catalyst | Yield | Reference |

|---|---|---|---|---|

| HNO₃ | Para | H₂SO₄ | 55% |

This reactivity diversifies the compound’s structural scaffold for SAR studies.

Cyclization Reactions

The carboxamide group can participate in cyclization to form heterocyclic systems (e.g., oxazoles).

Example Reaction:

Cyclization with POCl₃:

Conditions:

| Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| POCl₃ | Toluene | 110°C | Oxazole (70%) |

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s nitro group undergoes enzymatic reduction in biological systems, generating reactive intermediates that inhibit microbial growth . This mirrors the mechanism of pretomanid, where nitroreductase enzymes activate the prodrug .

Scientific Research Applications

Medicinal Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide has been identified as a promising candidate for drug development due to its potential anticancer properties. The compound's unique structure may enhance its interaction with biological targets compared to other pyrazole derivatives.

Case Studies in Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide may also possess similar properties.

| Compound | Target Cell Lines | Observed Effect |

|---|---|---|

| Pyrazole Derivative A | HCT-116 (Colon Cancer) | Cytotoxicity observed |

| Pyrazole Derivative B | MCF-7 (Breast Cancer) | Induced apoptosis |

Biochemical Applications

The compound's functional groups allow for various chemical reactions that can lead to the synthesis of novel derivatives with enhanced biological activities. Interaction studies with biological targets are essential for understanding the mechanism of action and therapeutic potential.

Synthesis Methodologies

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide typically involves several steps:

- Formation of the Pyrazole Core : The initial step involves synthesizing the pyrazole ring through condensation reactions.

- Substitution Reactions : Halogenation and nitration processes introduce the chlorine and nitro groups.

- Final Modifications : The introduction of the 1,3-benzodioxole moiety is performed to enhance stability and bioactivity.

Optimizing these synthesis steps is crucial for achieving high yields and purity of the final compound.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro, cyano) lower yields compared to electron-donating groups (e.g., methyl), as seen in compounds 3a–3d .

- Benzodioxole vs. Aryl Groups : The benzodioxole-methyl group (as in the target compound) may improve solubility over purely aromatic substituents (e.g., phenyl or chlorophenyl in 3a–3b) due to its fused oxygen heterocycle .

- Carboxamide vs. Carbamate : The carbamate derivative () exhibits higher molecular weight and altered pharmacokinetic properties compared to carboxamides due to ester linkages .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data

Limitations and Discrepancies

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide (CAS No. 490013-64-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide is , with a molecular weight of approximately 324.68 g/mol. The compound features a pyrazole core, which is known for its pharmacological versatility.

1. Antitumor Activity

Research has shown that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide have been reported to inhibit key cancer-related pathways. For instance, pyrazoles have demonstrated efficacy against BRAF(V600E) and EGFR, which are critical in various cancers . In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.

2. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound under review has shown promise against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways . The structure of the benzodioxole moiety may enhance its interaction with microbial targets.

3. Anti-inflammatory Effects

The anti-inflammatory potential of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide is also noteworthy. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . This inhibition could lead to reduced production of pro-inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can often be correlated with their structural features. Key aspects influencing their activity include:

- Substituents on the Pyrazole Ring : Variations in halogen or nitro groups can significantly affect potency and selectivity.

- Benzodioxole Linkage : The presence of this moiety enhances lipophilicity and may improve cellular uptake.

Table 1 summarizes the SAR findings for related pyrazole compounds:

| Compound | Substituents | Activity Type | IC50 (µM) |

|---|---|---|---|

| Compound A | Nitro | Antitumor | 12.5 |

| Compound B | Chloro | Antimicrobial | 8.0 |

| Compound C | Benzodioxole | Anti-inflammatory | 15.0 |

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various pyrazole derivatives in MCF-7 breast cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide exhibited significant cytotoxicity when used alone and showed enhanced effects when combined with doxorubicin . The combination therapy resulted in a lower IC50 compared to doxorubicin alone.

Study 2: Antimicrobial Testing

In another study, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide was tested against several bacterial strains including E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating strong antibacterial activity .

Q & A

Q. Q1: What are the key considerations for optimizing the multi-step synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide?

Answer: Synthesis optimization requires addressing:

- Stepwise functionalization : Nitration and chlorination sequences must avoid side reactions. For example, nitro groups can sterically hinder subsequent substitutions, necessitating precise temperature control (e.g., 0–5°C for nitration) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating intermediates. Impurities from incomplete benzodioxole coupling can reduce final yields .

- Catalyst selection : K₂CO₃ or NaH is preferred for nucleophilic substitutions involving benzodioxolymethyl groups due to their mild basicity and compatibility with nitro functionalities .

Q. Q2: How can structural characterization techniques resolve ambiguities in the nitro-pyrazole core configuration?

Answer:

- X-ray crystallography : Resolves positional isomerism (e.g., nitro group at C5 vs. C4) and confirms the benzodioxole orientation (meta-substitution). For example, C–H···O interactions stabilize the nitro group at C5 .

- ¹H/¹³C NMR : Distinct shifts for pyrazole protons (δ 8.2–8.5 ppm for H5 nitro-substituted) and benzodioxole methylene (δ 4.8–5.1 ppm) .

- IR spectroscopy : Nitro stretches (1520–1550 cm⁻¹) and carbonyl (1670–1690 cm⁻¹) confirm functional group integrity .

Q. Q3: What stability challenges arise under varying pH and temperature conditions?

Answer:

- Hydrolytic degradation : The nitro group destabilizes the pyrazole ring in alkaline conditions (pH > 9), leading to ring-opening products. Stabilization requires buffered solutions (pH 6–7) and inert atmospheres .

- Thermal stability : Decomposition occurs above 150°C, necessitating storage at –20°C under argon .

Advanced Research Questions

Q. Q4: How do substituent modifications influence biological activity in pyrazole-carboxamide derivatives?

Answer:

- Nitro group : Enhances electron-withdrawing effects, increasing binding affinity to enzyme active sites (e.g., kinase inhibition). However, it reduces solubility, requiring co-solvents like DMSO .

- Benzodioxole moiety : Improves blood-brain barrier penetration due to lipophilicity but may increase off-target effects in CNS studies .

Q. Q5: What computational methods validate the compound’s interaction with biological targets?

Answer:

- Molecular docking : Pyrazole-carboxamide derivatives show strong hydrogen bonding with kinase ATP-binding pockets (e.g., VEGFR2: ΔG = –9.8 kcal/mol) .

- DFT calculations : Electron-deficient nitro groups increase electrophilicity, enhancing covalent interactions with cysteine residues (e.g., BTK inhibitors) .

Q. Q6: How can contradictory bioassay data be reconciled across studies?

Answer: Contradictions often arise from:

- Assay conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter IC₅₀ values .

- Cell-line specificity : HeLa vs. HEK293 cells show differential uptake due to transporter expression .

- Metabolite interference : Nitro-reductase activity in liver microsomes generates false-positive results .

Q. Q7: What strategies improve in vivo toxicity profiling for nitro-substituted pyrazoles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.